![molecular formula C13H11ClO5 B1597965 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No. 301683-08-9](/img/structure/B1597965.png)
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Overview
Description
“2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid” is a compound with the CAS Number: 301683-08-9 . It has a molecular weight of 282.68 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves reactions with organic halides . For example, the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate, has been used to synthesize related compounds .Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H11ClO5/c1-6-3-12(15)19-10-5-11(9(14)4-8(6)10)18-7(2)13(16)17/h3-5,7H,1-2H3,(H,16,17) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.68 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Anti-Inflammatory Applications
The compound has shown potential in the field of anti-inflammatory drugs. It has been synthesized and evaluated for its in vitro anti-inflammatory activity, exhibiting superior activity compared to standard drugs like ibuprofen . This suggests its potential use in developing new anti-inflammatory medications.
Antimicrobial Activity
Some derivatives of this compound have demonstrated good antimicrobial potential, indicating its use in creating new antimicrobial agents . This is particularly relevant in the context of increasing antibiotic resistance.
Antitumor Properties
Coumarin derivatives, which include the core structure of this compound, have been studied for their antitumor properties . They are considered in the development of novel anticancer drugs due to their ability to inhibit tumor growth and angiogenesis.
Anti-HIV Activity
The compound’s derivatives have been explored for their anti-HIV properties. Molecular docking studies suggest that these derivatives could be effective in inhibiting HIV-1 .
Antioxidant Effects
Hydroxycoumarins, closely related to this compound, have strong antioxidant effects. They protect against oxidative stress by scavenging reactive oxygen species, which is crucial in preventing cellular damage .
Anticoagulant Effects
Coumarin derivatives are known for their anticoagulant effects, acting as inhibitors of the enzyme VKOR, which is vital in the vitamin K epoxide reductase pathway . This application is significant in the treatment and prevention of thrombotic disorders.
CNS Stimulant Effects
The compound’s structure is similar to that of coumarin derivatives that have central nervous system stimulant effects. This opens up research avenues in neuropharmacology for the treatment of CNS disorders .
Solubility and Potency in Drug Design
The presence of a chlorine atom in the compound can increase potency and improve solubility in drug formulations. Chlorine atoms are used as metabolically more stable isosteres, replacing hydrogen atoms, which is a valuable property in pharmaceutical chemistry .
properties
IUPAC Name |
2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO5/c1-6-3-12(15)19-10-5-11(9(14)4-8(6)10)18-7(2)13(16)17/h3-5,7H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJGTVXAFAIJDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378157 | |
Record name | 2-[(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid | |
CAS RN |
301683-08-9 | |
Record name | 2-[(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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